molecular formula C26H31N5O2 B1674069 1-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea CAS No. 154967-59-6

1-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea

カタログ番号: B1674069
CAS番号: 154967-59-6
分子量: 445.6 g/mol
InChIキー: QYERABWMFRRINX-XWEVFREBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-740,093 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production methods for L-740,093 are not widely documented. The compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions

L-740,093 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving L-740,093 include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of L-740,093 depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

科学的研究の応用

L-740,093 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the chemical properties and reactivity of cholecystokinin receptor antagonists.

    Biology: Employed in research to understand the role of cholecystokinin receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in treating conditions related to cholecystokinin receptor dysfunction, such as anxiety and gastrointestinal disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting cholecystokinin receptors .

作用機序

L-740,093 exerts its effects by selectively binding to and antagonizing cholecystokinin-B receptors. This interaction inhibits the physiological actions mediated by these receptors, such as neurotransmission and neuromodulation. The compound’s mechanism of action involves blocking the binding of endogenous ligands to the cholecystokinin-B receptor, thereby preventing receptor activation and downstream signaling pathways .

類似化合物との比較

L-740,093 is compared with other cholecystokinin receptor antagonists, such as:

L-740,093 is unique due to its specific chemical structure, which confers high binding affinity and selectivity for cholecystokinin-B receptors. This makes it a valuable tool in scientific research and drug development .

生物活性

The compound 1-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea, also known as L-740,093, is a synthetic organic compound that exhibits significant biological activity, particularly as a selective antagonist for the cholecystokinin (CCK-B) receptor. This article delves into its synthesis, biological properties, and therapeutic potential based on diverse research findings.

Chemical Structure and Classification

IUPAC Name:
this compound

CAS Registry Number:
154967-59-6

Molecular Weight:
445.25 g/mol

Class:
Synthetic organic compound

L-740,093 acts primarily as an antagonist of the CCK-B receptor. It has demonstrated a high binding affinity for this receptor with an IC50 value of 0.04 nM, indicating potent inhibition of receptor activity compared to other compounds in its class . The selectivity for CCK-B over CCK-A receptors is approximately 16,000-fold, making it one of the most selective antagonists identified to date .

Antiplasmodial Activity

Recent studies have shown that derivatives of the azabicyclo[3.2.2]nonane structure exhibit antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria . Specifically, compounds related to L-740,093 have been tested against resistant strains and demonstrated promising results in both in vitro and in vivo models.

Antitrypanosomal Activity

In addition to its antimalarial properties, L-740,093 has shown activity against Trypanosoma brucei rhodesiense, the pathogen responsible for sleeping sickness . The structure–activity relationship (SAR) studies suggest that modifications to the bicyclic core enhance efficacy against these pathogens.

Gastric Acid Secretion Inhibition

L-740,093 has been evaluated for its effects on gastric acid secretion. In anesthetized rat models, it inhibited pentagastrin-induced gastric acid secretion with an ED50 of 0.01 mg/kg intraperitoneally . This highlights its potential use in treating gastrointestinal disorders related to excessive gastric acid production.

Study 1: CCK-B Receptor Binding Affinity

In a study assessing various compounds for their binding affinities to CCK receptors, L-740,093 was identified as having superior selectivity and potency compared to previously established antagonists .

CompoundIC50 (nM)CCK-B/CCK-A Selectivity
L-740,0930.0416,000
L-365,2608.587

Study 2: Antiparasitic Efficacy

Research on azabicyclo[3.2.2]nonane derivatives indicated that specific modifications could significantly enhance antiplasmodial activity against resistant strains of Plasmodium falciparum and Plasmodium berghei in murine models .

Toxicity and Safety Profile

While L-740,093 exhibits potent biological activity, toxicity assessments are crucial for determining its therapeutic viability. Current data suggest that it has a favorable safety profile; however, further studies are necessary to fully elucidate its toxicity across different biological systems.

特性

CAS番号

154967-59-6

分子式

C26H31N5O2

分子量

445.6 g/mol

IUPAC名

1-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea

InChI

InChI=1S/C26H31N5O2/c1-17-6-5-7-20(14-17)27-26(33)29-23-25(32)30(2)22-9-4-3-8-21(22)24(28-23)31-15-18-10-11-19(16-31)13-12-18/h3-9,14,18-19,23H,10-13,15-16H2,1-2H3,(H2,27,29,33)/t18?,19?,23-/m0/s1

InChIキー

QYERABWMFRRINX-XWEVFREBSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)N4CC5CCC(C4)CC5)C

異性体SMILES

CC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)N4CC5CCC(C4)CC5)C

正規SMILES

CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)N4CC5CCC(C4)CC5)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

L 740,093
L 740093
L-740,093
L-740093
N-(5-(3-azabicyclo(3.2.2)nonan-3-yl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea
Reactant of Route 2
Reactant of Route 2
1-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea
Reactant of Route 4
Reactant of Route 4
1-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea
Reactant of Route 5
Reactant of Route 5
1-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea
Reactant of Route 6
Reactant of Route 6
1-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。